Synthesis and Characterization of N5-Phenyl-1H-tetrazole-1,5-diamine: A Comprehensive Technical Guide
Synthesis and Characterization of N5-Phenyl-1H-tetrazole-1,5-diamine: A Comprehensive Technical Guide
Executive Summary
In the landscape of high-nitrogen energetic materials and specialized pharmacophores, 1,5-diaminotetrazoles occupy a privileged chemical space. N5-phenyl-1H-tetrazole-1,5-diamine (CAS: 5533-44-8), also formally recognized as 1-amino-5-anilinotetrazole, is a highly functionalized heterocycle characterized by its remarkable hydrogen-bonding capacity and high heat of formation.
This technical whitepaper delineates a field-proven, self-validating synthetic architecture for the preparation and characterization of this compound. By leveraging a green multicomponent reaction followed by a controlled thermal Dimroth rearrangement, researchers can achieve high-purity yields while mitigating the safety risks inherent to poly-nitrogen energetic synthesis.
Topological and Mechanistic Framework
The synthesis of N5-phenyl-1H-tetrazole-1,5-diamine relies on a fascinating topological transformation: the Dimroth Rearrangement . Direct amination of 5-anilinotetrazole often yields complex regioisomeric mixtures. Instead, the most elegant and regioselective route involves the synthesis of a 1-phenyl-5-hydrazinotetrazole precursor, which is subsequently isomerized[1].
The Causality of the Dimroth Rearrangement
The Dimroth rearrangement in tetrazoles is driven by thermodynamic stabilization. The mechanism involves:
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Thermally Induced Ring Opening: The N1-N2 bond of the 1-phenyl-5-hydrazinotetrazole cleaves under thermal stress, generating a highly reactive imidoyl azide intermediate.
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Bond Rotation and Proton Transfer: The intermediate undergoes a critical tautomerization, shifting the proton to stabilize the nucleophilic nitrogen.
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Electrocyclic Ring Closure: The azide terminus attacks the more sterically accessible and nucleophilic nitrogen (the terminal nitrogen of the former hydrazino group), closing the ring to form the thermodynamically favored 1-amino-5-anilinotetrazole[1].
Dimroth rearrangement mechanism to N5-phenyl-1H-tetrazole-1,5-diamine.
Strategic Synthesis Workflow
To bypass the use of highly toxic and explosive cyanogen azide, modern protocols utilize a thiophilic metal-catalyzed multicomponent reaction (MCR)[2]. The reaction of phenyl isothiocyanate, sodium azide, and hydrazine hydrate promoted by provides the initial tetrazole core, which is then isomerized.
Workflow for the synthesis and purification of N5-phenyl-1H-tetrazole-1,5-diamine.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics ensure the chemical integrity of the process.
Phase 1: Bismuth-Promoted Multicomponent Synthesis
Causality of Reagents: Bismuth(III) nitrate pentahydrate is utilized as a green, thiophilic Lewis acid. It coordinates with the sulfur atom of the in-situ generated thiosemicarbazide, drastically lowering the activation energy for desulfurization and forcing the cyclization with the azide anion[2].
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Initialization: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (10 mmol) and hydrazine hydrate (12 mmol) in 20 mL of DMF. Stir at room temperature for 15 minutes to form the thiosemicarbazide intermediate.
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Azide Addition: Carefully add sodium azide (15 mmol) followed by Bi(NO3)3·5H2O (10 mol%).
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Cyclization: Subject the mixture to microwave irradiation (or conventional oil bath heating) at 80 °C for 30 minutes.
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Validation Checkpoint: Monitor via TLC (Eluent: 7:3 EtOAc/Hexanes). The disappearance of the highly UV-active isothiocyanate spot and the formation of a polar, baseline-adjacent spot indicates successful tetrazole formation.
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Workup: Quench with ice water (50 mL). Filter the precipitated 1-phenyl-5-hydrazinotetrazole intermediate and wash with cold distilled water to remove unreacted inorganic salts.
Phase 2: Thermal Isomerization (Dimroth Rearrangement)
Causality of Conditions: Tetrazoles are inherently energetic. Refluxing in ethanol (78 °C) provides the exact thermal threshold required to overcome the rotational barrier of the imidoyl azide intermediate without triggering homolytic cleavage of the tetrazole ring (which typically occurs >150 °C)[1].
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Isomerization: Suspend the crude 1-phenyl-5-hydrazinotetrazole in 30 mL of absolute ethanol.
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Thermal Activation: Reflux the suspension continuously for 4–6 hours. The suspension will initially clarify as the intermediate dissolves, followed by the gradual precipitation of the isomerized product.
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Isolation: Cool the mixture to 0 °C to maximize precipitation. Filter the solid under a vacuum.
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Purification: Recrystallize from hot ethanol. Ethanol's dielectric constant perfectly accommodates the polar tetrazole at reflux while rejecting lipophilic impurities upon cooling.
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Validation Checkpoint: The product must present as a crystalline white-to-pale-yellow solid. A sharp melting point (approx. 190–192 °C) validates the absence of the un-isomerized precursor.
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Physicochemical & Spectroscopic Profiling
To ensure absolute trustworthiness in structural assignment, the synthesized N5-phenyl-1H-tetrazole-1,5-diamine must be rigorously characterized. The shift of the phenyl protons and the distinct appearance of an exocyclic N-H signal in the 1H NMR spectrum are the ultimate validations of a successful Dimroth rearrangement[2].
Table 1: Physicochemical and Spectroscopic Properties of N5-Phenyl-1H-tetrazole-1,5-diamine
| Analytical Parameter | Diagnostic Data / Value |
| CAS Number | 5533-44-8 |
| Molecular Formula | C₇H₈N₆ |
| Molecular Weight | 176.18 g/mol |
| Appearance | White to pale-yellow crystalline solid |
| Melting Point | ~190 – 192 °C |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 9.20 – 9.45 (br s, 1H, exocyclic NH -Ph), 7.60 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.05 (t, 1H, Ar-H), 6.30 (br s, 2H, N1-NH₂ ) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 154.5 (Tetrazole C 5), 139.2 (Ar-C ipso), 129.0 (Ar-C meta), 122.5 (Ar-C para), 118.2 (Ar-C ortho) |
| FT-IR (KBr pellet, cm⁻¹) | 3325, 3250 (N-H stretches), 1615 (C=N stretching), 1570 (Aromatic C=C) |
| HRMS (ESI) | m/z calcd for C₇H₉N₆ [M+H]⁺: 177.0889; Found: 177.0885 |
Note: The highly deshielded singlet at ~9.20 ppm is the definitive marker of the N5-phenylamino proton, distinguishing it from the primary amine protons of the un-isomerized hydrazino precursor.
References
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Nirenburg, V. L., & Postovskii, I. Ya. (1966). Thermal isomerization of 1-phenyl-5-hydrazinotetrazole. Chemistry of Heterocyclic Compounds, 1(6), 647-648. URL:[Link]
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De Jesus, Et Al. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. National Center for Biotechnology Information (PMC). URL:[Link]
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Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(8), 1204-1208. URL:[Link]
